C.I. Acid yellow 48
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Overview
Description
C.I. Acid yellow 48 is a complex organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid yellow 48 typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid yellow 48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
C.I. Acid yellow 48 has a wide range of scientific research applications, including:
Chemistry: Used as a dye or pigment in various chemical processes and materials.
Biology: Employed in biological staining and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, plastics, and other industrial materials .
Mechanism of Action
The mechanism of action of C.I. Acid yellow 48 involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s sulfonate groups enhance its solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound with similar chemical properties but lacking the additional functional groups present in C.I. Acid yellow 48.
Methyl Orange: Another azo compound used as a pH indicator, with a simpler structure and different applications.
Disperse Orange 3: A dye with similar azo functionality but different substituents, leading to variations in color and chemical behavior
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and physical properties. The presence of multiple functional groups, such as sulfonate and dichlorobenzene, enhances its solubility, stability, and reactivity, making it suitable for diverse applications .
Properties
CAS No. |
6359-99-5 |
---|---|
Molecular Formula |
C23H18Cl2N5NaO6S2 |
Molecular Weight |
618.4 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H19Cl2N5O6S2.Na/c1-13-8-9-16(10-20(13)37(32,33)29-15-6-4-3-5-7-15)26-27-22-14(2)28-30(23(22)31)19-11-18(25)21(12-17(19)24)38(34,35)36;/h3-12,22,29H,1-2H3,(H,34,35,36);/q;+1/p-1 |
InChI Key |
HKTOCEMTZDAQKB-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Key on ui other cas no. |
6359-99-5 |
Origin of Product |
United States |
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